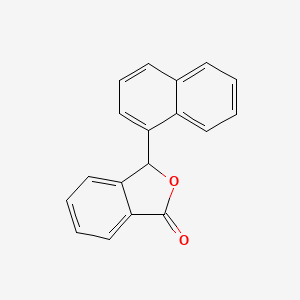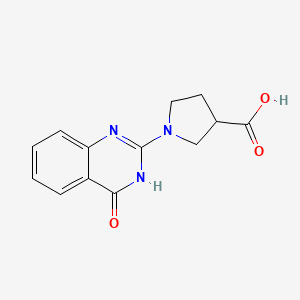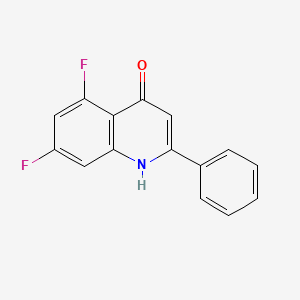![molecular formula C8H4F5N3O B11860172 6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B11860172.png)
6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core with a perfluoroethyl group at the 6-position and a hydroxyl group at the 4-position.
Métodos De Preparación
The synthesis of 6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to introduce the triazine ring and the perfluoroethyl group. The synthetic methods can be classified into six distinct categories:
Synthesis from pyrrole derivatives: This involves the reaction of pyrrole with suitable reagents to form the triazine ring.
Synthesis via bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Synthesis via formation of triazinium dicyanomethylide: This involves the formation of triazinium intermediates, which are then converted to the desired product.
Multistep synthesis: This method involves multiple steps, including the formation of intermediates and their subsequent conversion to the final product.
Transition metal-mediated synthesis: This involves the use of transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Análisis De Reacciones Químicas
6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds or the nitrogen atoms in the triazine ring.
Aplicaciones Científicas De Investigación
6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used in the study of various biological processes, including enzyme inhibition and signal transduction pathways.
Mecanismo De Acción
The mechanism of action of 6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparación Con Compuestos Similares
6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: This compound lacks the perfluoroethyl group but shares the same core structure.
6-(Perfluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol: This compound has a perfluoromethyl group instead of a perfluoroethyl group.
6-(Perfluorobutyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol: This compound has a longer perfluorobutyl group, which can affect its solubility and reactivity.
Propiedades
Fórmula molecular |
C8H4F5N3O |
|---|---|
Peso molecular |
253.13 g/mol |
Nombre IUPAC |
6-(1,1,2,2,2-pentafluoroethyl)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C8H4F5N3O/c9-7(10,8(11,12)13)4-1-5-6(17)14-3-15-16(5)2-4/h1-3H,(H,14,15,17) |
Clave InChI |
CPLFXCWMHCZQHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=O)NC=NN2C=C1C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11860089.png)



![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11860116.png)

![4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B11860128.png)







